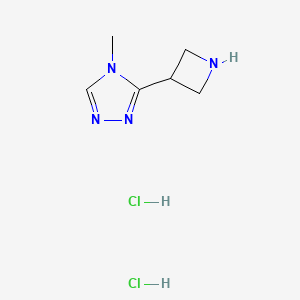

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride

描述

属性

IUPAC Name |

3-(azetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-10-4-8-9-6(10)5-2-7-3-5;;/h4-5,7H,2-3H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSBOGJDAGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992996-05-0 | |

| Record name | 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride; 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride typically involves the reaction of azetidine derivatives with triazole precursors under controlled conditions. One common method includes the cyclization of azetidine with a triazole ring in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

化学反应分析

Types of Reactions

3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole compounds .

科学研究应用

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as PARP-1 inhibition. For instance, compounds with a similar triazole structure have shown promising cytotoxic activity against various cancer cell lines with IC50 values as low as 0.33 μM .

2. Antimicrobial Properties

The 1,2,4-triazole scaffold is recognized for its antimicrobial effects. Studies have demonstrated that compounds containing this structure can inhibit the growth of bacteria and fungi. Specifically, compounds derived from triazoles have been effective against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their potential in treating infectious diseases .

3. Anti-inflammatory and Analgesic Effects

Triazole derivatives are also explored for their anti-inflammatory and analgesic properties. Research has indicated that these compounds can inhibit inflammatory pathways, providing relief in conditions such as arthritis and other inflammatory diseases .

4. Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. It shows potential as a carbonic anhydrase inhibitor and has been evaluated for its effects on cholinesterase and alkaline phosphatase activities. Such enzyme inhibition is crucial in developing treatments for conditions like glaucoma and Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of a series of triazole derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis induction through specific molecular pathways .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent inhibitory effects against resistant strains of Staphylococcus aureus, suggesting their potential role in developing new antibiotics .

Summary Table of Applications

作用机制

The mechanism of action of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride

- Molecular Formula : C₆H₁₂Cl₂N₄

- Molecular Weight : 211.09 g/mol

- CAS Number : 1992996-05-0

- Appearance : Typically supplied as a white to off-white crystalline solid (based on standard triazole derivatives) .

Structural Features :

The compound consists of a 1,2,4-triazole core substituted with a methyl group at position 4 and an azetidine ring (a 4-membered saturated heterocycle) at position 2. The dihydrochloride salt enhances solubility in polar solvents, which is advantageous for synthetic and pharmacological applications .

- Pharmaceutical Research : As intermediates for kinase inhibitors or modulators of neurotransmitter receptors .

- Material Science : Building blocks for metal-organic frameworks (MOFs) or coordination polymers due to their nitrogen-rich heterocyclic structure .

Table 1: Key Structural and Functional Comparisons

Key Comparative Analysis

Substituents: Methoxy or sulfonyl groups in analogs (e.g., ) improve solubility or stability but may reduce blood-brain barrier permeability compared to the simpler methyl-azetidine substituent in the target compound.

Molecular Weight and Complexity :

- The target compound (211.09 g/mol) is lighter than sulfonyl-substituted derivatives (e.g., 390.90 g/mol in ), making it more suitable for CNS-targeted drugs where lower molecular weight is advantageous.

Biological Activity: Azetidine vs. Pyrrolidine: Pyrrolidine derivatives (e.g., ) often exhibit higher receptor-binding affinity due to reduced steric hindrance and better fit in hydrophobic pockets. However, azetidine’s smaller size may allow access to tighter binding sites . Amino vs. Methyl Substitution: 3-Amino-1,2,4-triazole () lacks the azetidine/methyl groups, limiting its utility in complex synthesis but retaining niche roles in ROS modulation.

Synthetic Utility :

- The dihydrochloride salt form in the target compound enhances aqueous solubility, facilitating reactions in polar solvents. In contrast, sulfonyl-substituted analogs () require specialized conditions for sulfonation .

生物活性

3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C7H11N3 • 2HCl

- Molecular Weight : 195.15 g/mol

- CAS Number : 1361115-19-6

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. The compound 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole has been evaluated for its cytotoxic effects against various human cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | EGFR inhibition and apoptosis induction |

| MCF-7 (Breast Cancer) | 0.33 | PARP-1 inhibition leading to apoptosis |

| HeLa (Cervical Cancer) | 2.0 | Induction of oxidative stress and apoptosis |

The compound's ability to inhibit key molecular targets such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1) is crucial for its anticancer efficacy .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism appears to involve interference with the bacterial metabolism and cell division processes .

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound inhibits EGFR signaling pathways, which are often overactive in various cancers.

- PARP Inhibition : By inhibiting PARP, the compound induces DNA damage accumulation in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to the cytotoxic effects observed in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 cells through EGFR pathway inhibition.

- Breast Cancer Research : Another investigation showed that MCF-7 cells treated with the compound exhibited increased apoptotic markers compared to control groups, confirming its role as a PARP inhibitor.

- Antibacterial Efficacy : A series of experiments conducted on various bacterial strains indicated that the compound effectively inhibited growth at relatively low concentrations, suggesting its potential as a new antibacterial agent.

常见问题

Q. What are the established synthetic routes for 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride?

- Methodological Answer : The compound can be synthesized via:

- Hydrazide Cyclization : Refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures (yield: ~65%) .

- Thiol-Reactant Pathways : Reacting 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with trichloroacetic acid in phosphoryl trichloride for 24 hours, yielding crystalline products suitable for X-ray analysis .

- Key Considerations : Solvent choice (DMSO vs. phosphoryl trichloride) and reaction duration significantly impact yield and purity.

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray diffraction is performed using software suites like SHELXL for refinement and ORTEP-3 for graphical representation .

- Data Handling : The WinGX suite integrates SHELX programs for structure solution, refinement, and validation, ensuring accurate bond-length and angle measurements .

- Example : Crystals grown via slow evaporation in chloroform-ethanol (1:1) provide high-resolution data .

Q. What biological activities are commonly associated with this compound?

- Methodological Answer :

- Antimicrobial Assays : Tested via minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Anticancer Screening : Cytotoxicity evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Insights : Triazole rings interact with microbial enzymes (e.g., lanosterol demethylase) or disrupt cancer cell redox balance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Variable Screening : Use design-of-experiment (DoE) approaches to test solvents (DMSO, ethanol), catalysts (glacial acetic acid), and reflux durations .

- Purification : Gradient recrystallization (water-ethanol) or column chromatography enhances purity .

- Case Study : Extending reflux time from 12 to 18 hours increased yield by 15% in hydrazide cyclization .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Structural-Analog Comparison : Test derivatives (e.g., piperidine vs. azetidinyl substituents) to isolate substituent effects .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .

- SAR Studies : Correlate electronic properties (e.g., Hammett constants) with bioactivity using computational tools .

Q. What computational methods predict the compound’s electronic properties and binding interactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps and electrostatic potentials for reactivity predictions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., CYP51, tubulin) to predict binding affinities .

- Validation : Cross-reference computational results with crystallographic data (e.g., bond lengths from SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。